molecular formula C14H16N4O3S B10809712 N-(1,3-benzodioxol-5-yl)-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B10809712
M. Wt: 320.37 g/mol
InChI Key: CZBKPMXQNANVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole moiety linked via an acetamide bridge to a 1,2,4-triazole ring substituted with a propan-2-yl group at position 5 and a sulfanyl group at position 2.

Properties

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H16N4O3S/c1-8(2)13-16-14(18-17-13)22-6-12(19)15-9-3-4-10-11(5-9)21-7-20-10/h3-5,8H,6-7H2,1-2H3,(H,15,19)(H,16,17,18)

InChI Key

CZBKPMXQNANVEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)SCC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H18N4O3SC_{14}H_{18}N_4O_3S and features a complex structure that includes a benzodioxole moiety and a triazole ring. The presence of the sulfanyl group suggests possible interactions with biological targets.

Molecular Structure

ComponentDescription
Molecular Formula C14H18N4O3SC_{14}H_{18}N_4O_3S
Molecular Weight 318.39 g/mol
CAS Number Not specified in the search results

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of 1,3-benzodioxole have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic properties of related compounds, it was found that certain benzodioxole derivatives inhibited the growth of cancer cells effectively:

CompoundCell LineIC50 (µg/mL)
Benzodioxole Derivative AMCF-7 (Breast)0.28
Benzodioxole Derivative BA549 (Lung)0.52

These findings suggest that the structural components of benzodioxole contribute to their anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : Studies indicate that related compounds can induce programmed cell death in cancerous cells through mitochondrial pathways.
  • Interference with Cell Cycle : Compounds may disrupt normal cell cycle progression, leading to cell death.

Antimicrobial Activity

Beyond anticancer properties, there is evidence suggesting that triazole-containing compounds exhibit antimicrobial activities. These compounds may act by inhibiting fungal ergosterol synthesis or bacterial cell wall formation.

Example Study on Antimicrobial Efficacy

A study evaluated the antimicrobial effects of triazole derivatives:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole Derivative XE. coli30 µg/mL
Triazole Derivative YS. aureus25 µg/mL

These results highlight the potential for this compound to serve as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share the acetamide-thiotriazole-benzodioxole scaffold but differ in substituents, influencing their bioactivity and physicochemical properties:

Compound Name Substituents on Triazole/Other Moieties Molecular Weight (g/mol) Key Biological Activity References
Target Compound 5-propan-2-yl, 3-sulfanyl Not provided Hypothesized ORCO modulation
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-pyridinyl, N-ethylphenyl 383.45 ORCO agonist (insects)
OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) 4-ethyl, 5-pyridinyl, N-isopropylphenyl 396.47 ORCO antagonist (insects)
N-(3,4-dichlorophenyl)-2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide 4-amino, 5-pyridyl, N-3,4-dichlorophenyl 406.29 Anti-exudative (vs. diclofenac)
N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide Imidazole with 3-methoxyphenyl and phenyl groups 475.51 Unknown (structural analog)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide Dihydrobenzodioxin, 5-methyl, 4-allyl 346.40 Moderate aqueous solubility (48.9 µg/mL)

Pharmacological and Physicochemical Insights

  • ORCO Modulation: VUAA-1 and OLC-12 demonstrate that ethyl/pyridinyl substituents on the triazole enhance agonist/antagonist activity in insect odorant receptors.
  • Anti-Inflammatory Potential: The dichlorophenyl-pyridyl analog () showed anti-exudative activity comparable to diclofenac at 10 mg/kg, suggesting that electron-withdrawing groups (e.g., Cl) on the arylacetamide improve potency .
  • Solubility: The dihydrobenzodioxin analog () has moderate solubility (48.9 µg/mL), likely due to reduced planarity. The target compound’s benzodioxole may lower solubility compared to non-fused aromatic systems .

Challenges and Opportunities

  • Activity-Stability Trade-off : Bulky substituents (e.g., isopropyl in OLC-12) improve receptor binding but may reduce metabolic stability. The target compound’s propan-2-yl group balances these factors .
  • Limited Data: Direct mechanistic or pharmacokinetic data for the target compound is absent in the evidence. Further studies should prioritize assays comparing ORCO modulation and solubility profiles with VUAA-1/OLC-12 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.